

# L803: A Selective Peptide Inhibitor of Glycogen Synthase Kinase-3 (GSK-3)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | L803     |           |
| Cat. No.:            | B1496992 | Get Quote |

## **An In-depth Technical Guide**

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Its dysregulation has been implicated in the pathophysiology of numerous diseases, such as Alzheimer's disease, type 2 diabetes, and certain cancers. Consequently, GSK-3 has emerged as a significant therapeutic target. **L803** is a selective, substrate-competitive peptide inhibitor of GSK-3. This technical guide provides a comprehensive overview of **L803**, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization.

## **Mechanism of Action**

**L803** is a synthetic peptide derived from the GSK-3 substrate, heat shock factor-1 (HSF-1). It functions as a substrate-competitive inhibitor, meaning it binds to the substrate-binding site on GSK-3, thereby preventing the phosphorylation of its natural substrates. This mode of inhibition confers a high degree of selectivity for GSK-3 over other kinases, as the substrate-binding sites of kinases are generally more diverse than their highly conserved ATP-binding pockets. The myristoylated form of **L803**, **L803**-mts, is a cell-permeable version that allows for its use in cellular and in vivo studies.



The binding of **L803** to GSK-3 $\beta$  is primarily governed by hydrophobic interactions. Key to this interaction is the residue Phe93 within the substrate-binding cavity of GSK-3 $\beta$ . This interaction distinguishes it from the binding of natural substrates, which also interact with Gln89 and Asn95.

## **Data Presentation**

Table 1: Physicochemical Properties of L803-mts

| Property          | Value                                                          |
|-------------------|----------------------------------------------------------------|
| Peptide Sequence  | Myr-Gly-Lys-Glu-Ala-Pro-Pro-Ala-Pro-Pro-Gln-<br>Ser(p)-Pro-NH2 |
| Molecular Formula | C66H110N15O20P                                                 |
| Molecular Weight  | 1464.64 g/mol                                                  |
| Form              | Lyophilized solid                                              |
| Solubility        | Soluble in water                                               |

**Table 2: In Vitro Inhibitory Activity of L803** 

| Target | IC50  | Assay Type   |
|--------|-------|--------------|
| GSK-3  | 40 μΜ | Kinase Assay |

**Table 3: Kinase Selectivity Profile of L803** 

| Kinase  | Inhibition Status |
|---------|-------------------|
| PKC     | No Inhibition     |
| PKB/Akt | No Inhibition     |
| cdc2    | No Inhibition     |

# Experimental Protocols In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is a luminescent ADP detection assay to measure GSK-3 activity.



#### Materials:

- Recombinant human GSK-3β
- GSK-3 substrate peptide (e.g., a derivative of glycogen synthase)
- L803 peptide
- ATP
- Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 96-well white plates

#### Procedure:

- Prepare a serial dilution of the L803 peptide in kinase buffer.
- In a 96-well plate, add 5 μL of the GSK-3 substrate solution, 5 μL of the L803 dilution (or vehicle control), and 5 μL of ATP solution.
- Initiate the reaction by adding 5  $\mu$ L of the GSK-3 $\beta$  enzyme solution.
- Incubate the plate at 30°C for 60 minutes.
- Add 25 µL of ADP-Glo<sup>™</sup> Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add 50 μL of Kinase Detection Reagent to each well.
- Incubate at room temperature for 30-60 minutes.
- Measure the luminescence using a plate reader.



 Calculate the IC50 value by plotting the percent inhibition against the logarithm of the L803 concentration.

## **Cell-Based β-Catenin Accumulation Assay**

This assay measures the ability of **L803**-mts to inhibit GSK-3 in a cellular context, leading to the stabilization and accumulation of  $\beta$ -catenin.

#### Materials:

- CHOK1 (Chinese Hamster Ovary) cells
- Cell culture medium (e.g., DMEM with 10% FBS)
- L803-mts
- Lysis buffer
- Primary antibody against β-catenin
- Secondary antibody (HRP-conjugated)
- · Chemiluminescent substrate
- 96-well plates

#### Procedure:

- Seed CHOK1 cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of **L803**-mts for a specified time (e.g., 4-6 hours).
- Lyse the cells and determine the total protein concentration.
- Perform Western blotting or an ELISA to quantify the levels of β-catenin in each sample.
- For Western blotting, separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with the anti-β-catenin antibody.



- For ELISA, coat a plate with a capture antibody for β-catenin, add the cell lysates, and then detect with a detection antibody.
- Analyze the results to determine the dose-dependent effect of L803-mts on β-catenin accumulation.

## **In Vivo Forced Swim Test**

This test is used to assess the antidepressant-like effects of **L803**-mts in mice.

#### Materials:

- Male C57BL/6 mice
- L803-mts
- Vehicle control (e.g., saline)
- Cylindrical water tank (25 cm height, 10 cm diameter)
- Water at 23-25°C

#### Procedure:

- Administer L803-mts or vehicle to the mice via a chosen route (e.g., intraperitoneal injection)
  at a specific time before the test.
- Fill the water tank to a depth of 15 cm.
- Individually place each mouse in the water tank for a 6-minute session.
- Record the duration of immobility during the last 4 minutes of the session. Immobility is defined as the absence of active, escape-oriented behaviors.
- Compare the immobility time between the L803-mts-treated group and the vehicle-treated group.

# **Mandatory Visualization**











Click to download full resolution via product page



 To cite this document: BenchChem. [L803: A Selective Peptide Inhibitor of Glycogen Synthase Kinase-3 (GSK-3)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1496992#l803-as-a-selective-gsk-3-peptide-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com